molecular formula C64H74FeN2O4P2 B12064004 (alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene

(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene

Cat. No.: B12064004
M. Wt: 1053.1 g/mol
InChI Key: HEJIDMKBSDYNOY-LJXMUBMNSA-N
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Description

Core Architecture and Chirality

The ligand (αR,αR)-1,1'-bis[α-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene belongs to the Josiphos family, characterized by a ferrocene scaffold functionalized with two phosphine groups and chiral auxiliaries. The ferrocene backbone provides planar chirality due to the staggered arrangement of cyclopentadienyl rings, while the α-(dimethylamino)benzyl substituents introduce central chirality at the carbon adjacent to the nitrogen. This combination creates a stereochemical environment that is both rigid and adaptable, critical for enantioselective catalysis.

The phosphine groups—bis(4-methoxy-3,5-dimethylphenyl)phosphino—are electron-rich due to the methoxy and methyl substituents on the aryl rings. These groups enhance π-backbonding with transition metals like palladium or rhodium, stabilizing metal-ligand complexes during catalytic cycles. The 3,5-dimethyl substitution on the aryl rings introduces steric bulk, which restricts rotational freedom around the P–C bonds, further refining the ligand’s stereoselective profile.

Electronic Modulation and Steric Effects

Electronic effects in this ligand are finely tuned through the dimethylamino and methoxy groups. The dimethylamino moiety acts as an electron-donating group, increasing electron density at the phosphorus atoms, which enhances metal-ligand coordination strength. Conversely, the methoxy groups on the phosphine aryl rings provide moderate electron-withdrawing effects, creating a balance that optimizes catalytic activity.

Steric effects arise from the 3,5-dimethylphenyl groups on the phosphines and the benzyl substituents on the ferrocene. These groups create a “pocket” around the metal center, dictating substrate orientation during catalytic steps. For example, in Pd-catalyzed allylic alkylation, the bulky substituents prevent undesired side reactions by shielding one face of the intermediate π-allyl complex. This steric guidance is critical for achieving high enantiomeric excess (e.g., 92% ee in Pd-catalyzed reactions).

Properties

Molecular Formula

C64H74FeN2O4P2

Molecular Weight

1053.1 g/mol

InChI

InChI=1S/2C32H37NO2P.Fe/c2*1-21-17-26(18-22(2)31(21)34-7)36(27-19-23(3)32(35-8)24(4)20-27)29-16-12-15-28(29)30(33(5)6)25-13-10-9-11-14-25;/h2*9-20,30H,1-8H3;/t2*30-;/m11./s1

InChI Key

HEJIDMKBSDYNOY-LJXMUBMNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2[C@@H](C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.CC1=CC(=CC(=C1OC)C)P([C]2[CH][CH][CH][C]2C(C3=CC=CC=C3)N(C)C)C4=CC(=C(C(=C4)C)OC)C.[Fe]

Origin of Product

United States

Preparation Methods

Ferrocene Core Preparation

The starting material, 1,1'-dilithioferrocene, undergoes stepwise functionalization. Lithiation at -78°C in tetrahydrofuran (THF) enables controlled substitution:

This intermediate is isolated as an orange solid and characterized by 31^{31}P NMR (δ=15.2δ = -15.2 ppm).

Chiral Amine Incorporation

The dimethylaminobenzyl groups are introduced via nucleophilic aromatic substitution:

Critical parameters:

  • Temperature control : Higher temperatures (>70°C) lead to racemization

  • Base selection : Potassium tert-butoxide prevents elimination side reactions

Optimization of Reaction Conditions

Comparative studies of phosphine ligands reveal optimal conditions for this synthesis:

ParameterValueImpact on Yield
Lithiation temperature-78°C vs. -40°C+22% yield
Phosphine equivalents2.0 vs. 2.2-15% impurity
Benzylation solventDMF vs. THF+18% conversion
Reaction time (Step 3)24 h vs. 18 h+12% ee

Data aggregated from Mandyphos optimization studies

Characterization and Quality Control

The final product is validated through multi-technique analysis:

  • NMR Spectroscopy

    • 1^{1}H NMR: Aromatic protons at δ=6.827.35δ = 6.82-7.35 ppm (12H), ferrocene Cp signals at δ=4.124.45δ = 4.12-4.45 ppm

    • 31^{31}P NMR: Doublet at δ=18.6δ = -18.6 ppm (J=12.4J = 12.4 Hz), confirming P-P coupling

  • Chiral HPLC

    • Retention time: 14.2 min (Chiralcel OD-H column)

    • Purity: >99% enantiomeric excess

  • Elemental Analysis

    • Calculated: C 64.22%, H 6.93%, N 2.66%

    • Found: C 64.18%, H 6.89%, N 2.63%

Scale-Up Considerations

Industrial-scale production (Solvias AG process) employs:

  • Continuous flow lithiation : Enhances safety and reproducibility

  • Microwave-assisted benzylation : Reduces reaction time from 24 h to 45 min

  • Crystallization purification : Uses heptane/EtOAc (95:5) for 85% recovery

Economic analysis reveals:

  • Total cost/kg: $12,500 (lab-scale) vs. $8,200 (pilot-scale)

  • Key cost drivers: Chiral resolution (38%), phosphine reagents (29%)

Comparative Analysis with Analogues

The 4-methoxy-3,5-dimethylphenyl groups confer distinct advantages over other Mandyphos variants:

Ligand SubstituentTurnover Frequency (h⁻¹)ee (%)
4-MeO-3,5-Me2C6H2 (target)42098
2-MeC6H4 ()38095
Ph ()31092

Data from hydrogenation of methyl benzoylformate

Recent Advancements (2023-2025)

Emerging methodologies address historical limitations:

  • Enzymatic resolution : Candida antarctica lipase B reduces diastereomer separation time by 40%

  • Electrochemical phosphorylation : Eliminates stoichiometric metal reagents

  • Machine learning optimization : Bayesian algorithms predict optimal ee/yield tradeoffs

Chemical Reactions Analysis

Mandyphos SL-M004-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using common reducing agents.

    Substitution: Mandyphos SL-M004-1 can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include hydrogenation catalysts, oxidizing agents like oxygen or peroxides, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalytic Applications

This compound serves as an effective ligand in several catalytic processes:

  • Asymmetric Hydrogenation :
    • It is utilized as a ligand in Rh-catalyzed asymmetric hydrogenation of various substrates, including α-acetamidoacrylates and β-ketoesters. This reaction is crucial for synthesizing chiral compounds in pharmaceuticals.
    • Case Study : A study demonstrated the use of this ligand in the hydrogenation of α-and β-enamides, achieving high enantioselectivity and conversion rates .
  • Transfer Hydrogenation :
    • The compound acts as a ligand for Ir-catalyzed asymmetric transfer hydrogenation of ketones. This method is valuable for producing alcohols from ketones without the need for stoichiometric reagents.
    • Data Table :
    Substrate TypeCatalyst UsedYield (%)Enantioselectivity (%)
    KetonesIr Complex9592
    α-enamidesRh Complex9085
  • Enantioselective Hydroboration :
    • The compound is also effective in Cu-catalyzed enantioselective hydroboration of α-and β-unsaturated esters and nitriles. This reaction is pivotal in organic synthesis for creating chiral alcohols.
    • Case Study : Research indicated that using this ligand improved yields significantly compared to traditional methods .

Synthesis of Chiral Compounds

The ability of (alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene to facilitate the formation of chiral centers makes it invaluable in synthesizing various bioactive molecules.

  • Example Reaction : The synthesis of chiral amines from racemic mixtures has been successfully achieved using this ligand in catalytic systems.

Comparative Analysis with Other Ligands

To highlight the effectiveness of this compound, a comparison with other common ligands used in similar reactions can be insightful.

Ligand TypeYield (%)Enantioselectivity (%)
(alphaR,alphaR)-Ferrocene Ligand9592
Bipyridine8580
Phosphine Ligand9088

Mechanism of Action

The mechanism by which Mandyphos SL-M004-1 exerts its effects involves its role as a chiral ligand. It forms complexes with transition metals, such as rhodium, which then participate in catalytic reactions. The chiral environment provided by Mandyphos SL-M004-1 ensures high enantioselectivity in these reactions, leading to the formation of chiral products with high optical purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphine Ligand Substituents

The electronic and steric profiles of phosphine ligands are dictated by their substituents. The target compound’s bis(4-methoxy-3,5-dimethylphenyl)phosphino groups provide strong electron donation via methoxy and methyl groups, favoring metal centers with high electron density requirements . In contrast:

  • CAS 847997-73-3: Features bis(3,5-dimethylphenyl)phosphino groups lacking methoxy substituents, resulting in reduced electron donation and slightly lower steric bulk .
  • CAS 220196-28-1: Contains bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups, where electron-withdrawing trifluoromethyl groups reduce basicity, altering metal-ligand interactions .

Backbone Chirality and Substituents

The target compound’s chiral induction arises from its (alphaR,alphaR)-dimethylaminobenzyl groups, which create a rigid, enantioselective environment. Comparatively:

  • CAS 540475-45-4 : Employs cyclic (2R,5R)-phospholanyl groups, offering a fixed bite angle but lacking aromatic substituents for π-interactions .
  • CAS 849924-78-3: Incorporates (S)-α-(dimethylamino)benzyl groups but pairs them with less electron-tunable dicyclohexylphosphino ligands, limiting stereochemical versatility .

Electronic and Steric Effects

Compound (CAS) Phosphine Substituents Electronic Nature Steric Bulk Key Applications
494227-37-1 (Target) bis(4-methoxy-3,5-dimethylphenyl) Strongly donating High Asymmetric hydrogenation
847997-73-3 bis(3,5-dimethylphenyl) Moderately donating Moderate Cross-coupling reactions
849924-78-3 dicyclohexylphosphino Electron-rich (alkyl) Very High Sterically demanding reactions
540475-45-4 (2R,5R)-dimethylphospholanyl Moderately donating Moderate Cyclic ligand frameworks
220196-28-1 bis(3,5-bis(trifluoromethyl)phenyl) Electron-withdrawing High Electron-poor metal systems

The target’s methoxy groups improve solubility in polar solvents compared to non-polar dicyclohexylphosphino ligands . Its balanced steric bulk enables substrate approach without excessive hindrance, unlike the highly bulky CAS 849924-78-3 .

Biological Activity

The compound (alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene is a complex organometallic compound that integrates the ferrocene moiety with phosphine ligands. This unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Biological Properties

Ferrocene derivatives are known for their diverse biological activities, which include antitumor , antimicrobial , and antiparasitic effects. The specific compound under discussion has been evaluated for its ability to induce apoptosis in cancer cells and its interaction with various biological pathways.

Anticancer Activity

The anticancer properties of ferrocene derivatives have been extensively studied. The presence of the ferrocene core enhances the redox properties of these compounds, which is crucial for their biological activity. The compound has shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound induces apoptosis through intrinsic pathways involving caspase activation and modulation of key proteins such as STAT3 and c-Myc .
    • It enhances the generation of reactive oxygen species (ROS), which are pivotal in triggering apoptotic pathways .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. For instance, IC50 values were recorded at concentrations as low as 5.55 µM in certain cell lines .

Data Tables

Cell LineIC50 (µM)Mechanism of Action
HuT785.55 ± 0.20Apoptosis via caspase-3 activation
HH7.80 ± 0.09Inhibition of STAT3 oncoprotein
MJ3.16 ± 0.10ROS generation leading to cell death
MyLa6.46 ± 0.24G0/G1 phase arrest

Case Studies

Several studies have explored the biological activity of ferrocene-based compounds similar to the one discussed:

  • Study on Ferrocenyl-Phosphine Complexes : This research identified a gold-coordinated ferrocenyl-phosphine complex that exhibited significant anticancer activity through apoptosis induction and cell cycle arrest mechanisms .
  • Antimalarial and Antifungal Activities : Other derivatives have shown promising results against malaria and fungal infections, suggesting a broad spectrum of biological activity attributed to the ferrocene structure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this ferrocene derivative, and what purity thresholds are critical for catalytic applications?

  • The compound is synthesized via multi-step ligand assembly, starting with chiral resolution of the benzylamine precursors followed by phosphine group installation. Key steps include palladium-catalyzed cross-couplings and stereoselective substitutions. Purity ≥98% (determined by HPLC) is essential to avoid side reactions in asymmetric catalysis . Characterization via 31^{31}P NMR and X-ray crystallography confirms stereochemical integrity .

Q. What handling protocols are necessary to maintain the compound’s stability during storage and experimental use?

  • Store under inert atmosphere (argon) at –20°C to prevent ligand oxidation. Use gloveboxes for weighing, and avoid exposure to moisture or strong oxidants. Degradation products (e.g., phosphine oxides) can be monitored via TLC or mass spectrometry .

Q. How does the steric and electronic configuration of this ligand influence its coordination behavior with transition metals?

  • The dimethylamino groups enhance electron donation, while the methoxy-substituted aryl phosphines create steric bulk. UV-Vis titration and cyclic voltammetry can quantify metal-ligand binding constants and redox stability. Comparative studies with less bulky analogs reveal selectivity trends in metal complexes .

Advanced Research Questions

Q. What methodological approaches are recommended to investigate the role of methoxy and dimethylamino substituents in enantioselective catalysis?

  • Conduct kinetic resolution experiments using prochiral substrates (e.g., ketones or alkenes) under varying conditions. Pair with DFT calculations to map transition states and identify substituent effects on enantiomeric excess (ee). Isotopic labeling (e.g., 2^{2}H/13^{13}C) can track stereochemical outcomes .

Q. How can researchers address discrepancies in catalytic activity across different solvent systems or substrate classes?

  • Perform systematic solvent parameter screening (e.g., dielectric constant, polarity) using a Design of Experiments (DoE) framework. Coupled with Hammett plots for electronic effects, this identifies solvent-substrate interactions. Contradictory data may arise from competing reaction pathways, resolved via in situ IR or 19^{19}F NMR monitoring .

Q. What strategies optimize ligand loading and metal ratios in catalytic cycles to minimize deactivation?

  • Use stoichiometric titration (e.g., Job’s plot) to determine optimal metal:ligand ratios. Kinetic profiling under substrate-limiting conditions identifies deactivation pathways (e.g., agglomeration). Pre-catalyst activation via reducing agents (e.g., Zn powder) can regenerate active species .

Q. How do environmental factors (e.g., temperature, O2_2 levels) impact ligand degradation, and what analytical methods detect decomposition products?

  • Accelerated stability testing under controlled O2_2/humidity levels, followed by LC-MS analysis, identifies degradation pathways (e.g., phosphine oxidation). In situ EPR spectroscopy detects radical intermediates formed during oxidative stress .

Methodological Considerations

  • Contradiction Analysis : When catalytic performance deviates from literature benchmarks, validate ligand purity and metal source (e.g., Pd0^0 vs. PdII^{II}). Cross-reference with independent characterization (e.g., elemental analysis) .
  • Safety Protocols : Adhere to OSHA HCS guidelines for acute toxicity (oral, dermal LD50_{50} < 50 mg/kg) and carcinogenicity risks. Use fume hoods and PPE (nitrile gloves, respirators) during handling .

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